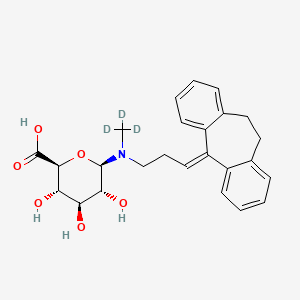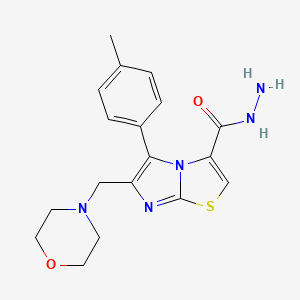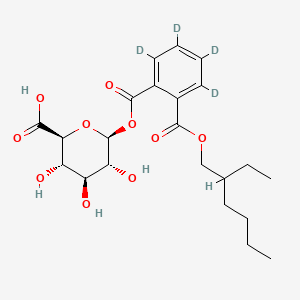
Chlormadinone-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlormadinone-d6 is a deuterium-labeled derivative of chlormadinone, a synthetic progestogen. The incorporation of deuterium atoms into the molecular structure of chlormadinone enhances its stability and allows for its use as a tracer in various scientific studies. Chlormadinone itself is known for its progestogenic and anti-androgenic properties, making it useful in hormonal therapies and contraceptives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chlormadinone-d6 involves the deuteration of chlormadinone. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The deuteration can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuterium incorporation. Quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Chlormadinone-d6, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chlormadinone-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding metabolic pathways and identifying metabolites.
Drug Development: Assists in the development of new pharmaceuticals by providing insights into drug behavior and interactions.
Hormonal Research: Used in studies related to hormonal therapies and contraceptives.
Mecanismo De Acción
Chlormadinone-d6 exerts its effects through its interaction with progesterone receptors. It acts as an agonist, mimicking the action of natural progesterone. This interaction leads to the regulation of gene expression and modulation of various physiological processes. Additionally, this compound exhibits anti-androgenic properties by antagonizing androgen receptors, thereby inhibiting the effects of androgens.
Comparación Con Compuestos Similares
Chlormadinone-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Chlormadinone: The non-deuterated form with similar progestogenic and anti-androgenic properties.
Medroxyprogesterone acetate: Another synthetic progestogen used in hormonal therapies.
Norethisterone: A synthetic progestogen with applications in contraceptives and hormone replacement therapy.
This compound’s uniqueness lies in its enhanced stability and utility as a tracer in scientific research, providing valuable insights into drug metabolism and pharmacokinetics.
Propiedades
Fórmula molecular |
C21H27ClO3 |
|---|---|
Peso molecular |
368.9 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17R)-6-chloro-2,2,4-trideuterio-17-hydroxy-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,14-16,25H,4-9H2,1-3H3/t14-,15+,16+,19-,20+,21+/m1/s1/i1D3,4D2,10D |
Clave InChI |
VUHJZBBCZGVNDZ-MJEGQNEQSA-N |
SMILES isomérico |
[2H]C1=C2C(=C[C@H]3[C@@H]4CC[C@@]([C@]4(CC[C@@H]3[C@]2(CC(C1=O)([2H])[2H])C)C)(C(=O)C([2H])([2H])[2H])O)Cl |
SMILES canónico |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)


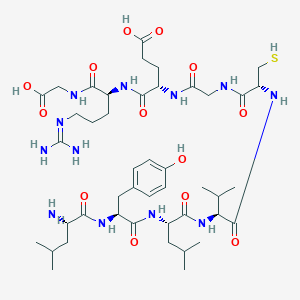
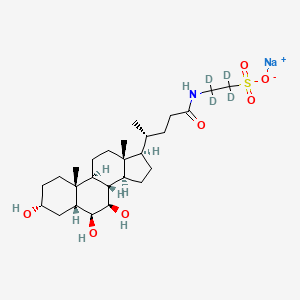
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)

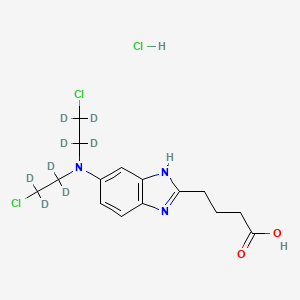

octadec-9-enamide](/img/structure/B12412110.png)
